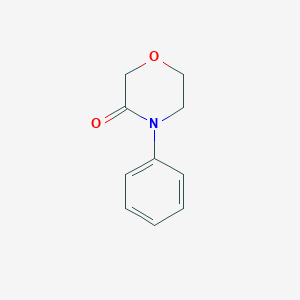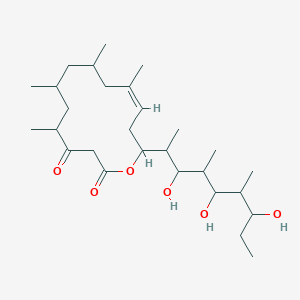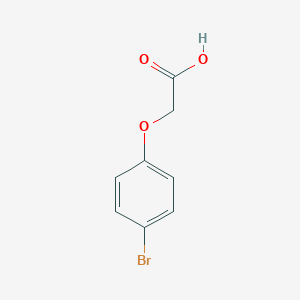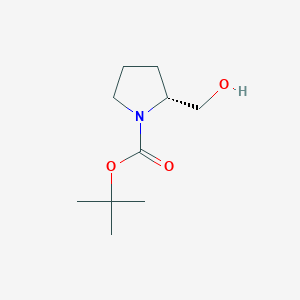
2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
描述
2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C11H11NO4. It is a derivative of isoindole-1,3-dione, commonly known as phthalimide. This compound is characterized by the presence of a dihydroxypropyl group attached to the isoindole-1,3-dione core. Isoindole-1,3-dione derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
作用机制
Target of Action
The primary targets of 2-(2,3-Dihydroxypropyl)isoindole-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, regulating mood, reward, and motor control .
Mode of Action
2-(2,3-Dihydroxypropyl)isoindole-1,3-dione interacts with its targets by acting as a ligand for the dopamine receptors . It binds to the allosteric binding site of these receptors, leading to changes in their activity .
Biochemical Pathways
The compound’s interaction with the dopamine receptors affects the dopaminergic pathways in the brain . This can lead to downstream effects such as modulation of mood, reward, and motor control .
Result of Action
生化分析
Biochemical Properties
Isoindoline-1,3-dione derivatives, a family to which this compound belongs, have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents
Cellular Effects
Isoindoline-1,3-dione derivatives have been found to have a wide array of biological activity, including the inhibition of β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Molecular Mechanism
Isoindoline-1,3-dione derivatives have been found to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydroxypropyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method is the reaction of phthalic anhydride with 2,3-dihydroxypropylamine under reflux conditions in an appropriate solvent such as tetrahydrofuran (THF). The reaction mixture is then purified using techniques like preparative thin-layer chromatography (TLC) on silica gel with a mixture of petroleum ether and ethyl acetate .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often involves green chemistry principles to minimize environmental impact. Solventless reactions and the use of recyclable catalysts are common approaches. For example, the synthesis of isoindoline-1,3-dione derivatives under solventless conditions has been reported, where simple heating and relatively quick reactions are employed .
化学反应分析
Types of Reactions
2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindole-1,3-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
相似化合物的比较
2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione can be compared with other similar compounds, such as:
2-(3-Chloropropyl)isoindole-1,3-dione: This compound has a chloropropyl group instead of a dihydroxypropyl group, which affects its reactivity and biological activity.
2-(2-Hydroxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione: This compound has a hydroxyethyl group, which also influences its chemical properties and applications.
The uniqueness of 2-(2,3-dihydroxypropyl)isoindole-1,3-dione lies in its dihydroxypropyl group, which imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-(2,3-dihydroxypropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-6-7(14)5-12-10(15)8-3-1-2-4-9(8)11(12)16/h1-4,7,13-14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUVCKWUQHAMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40524215 | |
| Record name | 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62457-35-6 | |
| Record name | 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40524215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



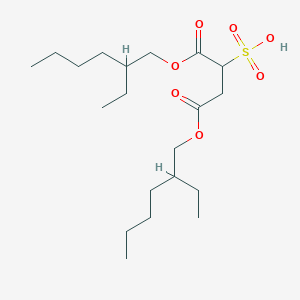
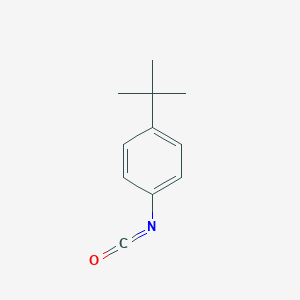
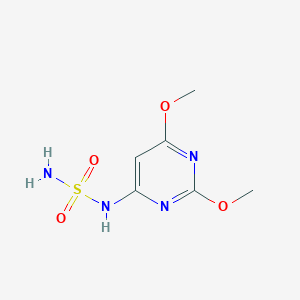


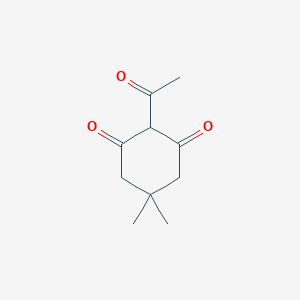
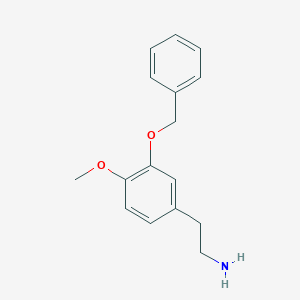
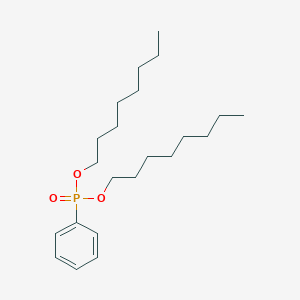
![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)
